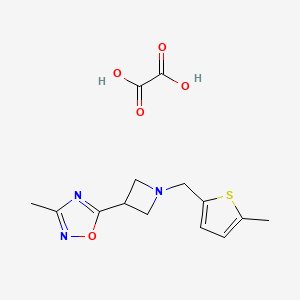

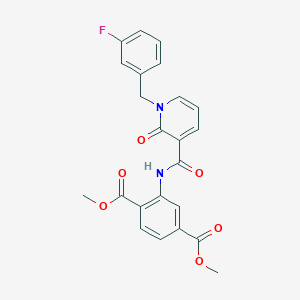

N1-(2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N1-(2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide” is a complex organic compound. It likely contains functional groups such as hydroxyethyl and methoxyethyl, which are commonly found in various organic compounds .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing similar compounds. For instance, the copolymerization of acrylonitrile and 2-methoxyethyl acrylate was carried out under atom transfer radical polymerization (ATRP) conditions . Another example is the synthesis of poly(2-methoxyethyl acrylate)-based polyurethane by reversible addition–fragmentation chain transfer (RAFT) and poly-addition .

Chemical Reactions Analysis

The nitroxide mediated copolymerization of 2-hydroxyethyl acrylate and 2-methoxyethyl acrylate has been reported. The copolymerization kinetics followed the persistent radical model and revealed the formation of well-defined ideal random copolymers .

科学的研究の応用

Synthesis and Molecular Structure

A novel one-pot synthetic approach developed by Mamedov et al. (2016) enables the synthesis of di- and mono-oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via Meinwald rearrangement and a new sequence. This method yields high-purity anthranilic acid derivatives and oxalamides, showcasing a simplified and efficient route for producing compounds related to N1-(2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide (Mamedov et al., 2016).

Atmospheric Chemistry

The research by Martinelango et al. (2007) on oxalic acid/oxalate and nitric acid/nitrate production in the Tampa Bay airshed highlights the atmospheric relevance of dicarboxylic acids, which share chemical pathways with compounds like this compound. This study contributes to understanding the photochemical origins and environmental impact of these substances (Martinelango et al., 2007).

Hydroxylation Catalysis

Xia et al. (2016) discovered a copper-catalyzed system for the hydroxylation of (hetero)aryl halides using N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide, demonstrating the catalytic potential of oxalamide derivatives in synthetic organic chemistry. This research paves the way for new methods in the hydroxylation of aromatic compounds, offering a green and efficient alternative (Xia et al., 2016).

N-Oxyl Compounds: Electrochemical Properties and Electrocatalytic Reactions

Nutting et al. (2018) reviewed the use of N-oxyl compounds, including those related to this compound, in selective organic molecule oxidations. The study covers the electrochemical properties and applications of N-oxyl reagents in electrosynthetic reactions, highlighting their role in facilitating a wide range of chemical transformations (Nutting et al., 2018).

Antimicrobial Activity

Sang et al. (2020) investigated the antibacterial activity of oxidovanadium(V) and dioxidomolybdenum(VI) complexes derived from N′-(2-hydroxy-4-methoxybenzylidene)isonicotinohydrazide, a compound structurally related to this compound. This research highlights the potential of oxalamide derivatives in developing new antimicrobial agents (Sang et al., 2020).

作用機序

While the specific mechanism of action for “N1-(2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide” is not available, similar compounds like poly(2-methoxyethyl acrylate) have been studied. The enhancement in properties like storage modulus and melting temperature could be due to the formation of an ordered structure in the polymer .

将来の方向性

特性

IUPAC Name |

N-(2-hydroxyethyl)-N'-(2-methoxyethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4/c1-13-5-3-9-7(12)6(11)8-2-4-10/h10H,2-5H2,1H3,(H,8,11)(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDIMUJGNKHVOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-N-(2-oxothiolan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2678541.png)

![6-(Trifluoromethyl)-4,5,6,7-tetrahydro-2H-triazolo[4,5-b]pyridine](/img/structure/B2678542.png)

![4-[(3-methoxyphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2678543.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B2678548.png)

![Naphthalene-1-carboxamide, N-[4-(4-nitrophenyl)thiazol-2-yl]-](/img/structure/B2678554.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 5-(phenoxymethyl)furan-2-carboxylate](/img/structure/B2678556.png)

![2-(4-Ethoxyphenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide](/img/structure/B2678559.png)